molecular formula C18H29ClO2S B033973 4-Dodecylbenzenesulfonyl chloride CAS No. 52499-14-6

4-Dodecylbenzenesulfonyl chloride

Cat. No.: B033973
CAS No.: 52499-14-6
M. Wt: 344.9 g/mol
InChI Key: VLBSKIZWQATQRK-UHFFFAOYSA-N
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Description

p-Dodecylbenzenesulphonyl chloride, also known as 4-Dodecylbenzenesulfonyl chloride, is a chemical compound with the molecular formula C18H29ClO2S and a molar mass of 344.94 g/mol. This compound is widely used in various chemical reactions due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

p-Dodecylbenzenesulphonyl chloride can be synthesized through several methods. One common method involves the reaction of dodecylbenzene with chlorosulfonic acid, resulting in the formation of p-Dodecylbenzenesulphonic acid, which is then converted to p-Dodecylbenzenesulphonyl chloride using thionyl chloride . Another method involves the use of phosphorus pentachloride or phosphorus oxychloride on sodium benzenesulfonate .

Industrial Production Methods

In industrial settings, the production of p-Dodecylbenzenesulphonyl chloride typically involves large-scale reactions using chlorosulfonic acid and dodecylbenzene. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

p-Dodecylbenzenesulphonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with p-Dodecylbenzenesulphonyl chloride include nucleophiles such as amines, alcohols, and thiols. These reactions are typically carried out under mild to moderate conditions, often in the presence of a base to neutralize the hydrochloric acid byproduct .

Major Products Formed

The major products formed from reactions involving p-Dodecylbenzenesulphonyl chloride depend on the nucleophile used. For example, reactions with amines yield sulfonamide derivatives, while reactions with alcohols produce sulfonate esters .

Scientific Research Applications

p-Dodecylbenzenesulphonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

    Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    p-Dodecylbenzenesulphonyl chloride is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is employed in the production of surfactants, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of p-Dodecylbenzenesulphonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with various nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to p-Dodecylbenzenesulphonyl chloride include other sulfonyl chlorides such as:

  • p-Toluenesulfonyl chloride
  • Methanesulfonyl chloride
  • Benzenesulfonyl chloride

Uniqueness

What sets p-Dodecylbenzenesulphonyl chloride apart from these similar compounds is its long alkyl chain, which imparts unique hydrophobic properties. This makes it particularly useful in applications where surfactant properties are desired, such as in the formulation of detergents and emulsifiers .

Properties

IUPAC Name

4-dodecylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29ClO2S/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21/h13-16H,2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBSKIZWQATQRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50200492
Record name p-Dodecylbenzenesulphonyl chloride
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Molecular Weight

344.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52499-14-6
Record name 4-Dodecylbenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52499-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Dodecylbenzenesulphonyl chloride
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Record name p-Dodecylbenzenesulphonyl chloride
Source EPA DSSTox
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Record name p-dodecylbenzenesulphonyl chloride
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Synthesis routes and methods

Procedure details

To a solution of 24.6 grams (0.1 mole) of n-dodecylbenzene in 150 ml of carbon tetrachloride was added with stirring 34.8 grams (0.3 mole) of chlorosulfonic acid over a 1-hour period. The reaction was exothermic with the temperature rising to 27° C. Stirring was continued for 4 hours after which the reaction mixture was carefully poured onto 1 liter of cracked ice with vigorous stirring. Chloroform (200 ml) was added and the aqueous layer was saturated with sodium chloride. The chloroform layer was separated, washed two times with 500 ml of saturated aqueous sodium chloride solution, dried over Molecular Sieves 4A and filtered. The solvent was removed in vacuo, and the resulting residue was recrystallized from 100 ml of hexane. The dried product weighed 22.6 grams and melted at 33°-35° C.
Quantity
24.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
34.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
1 L
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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